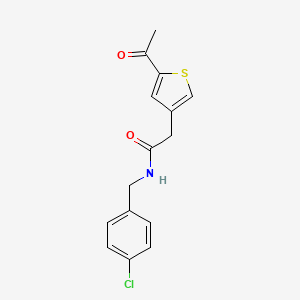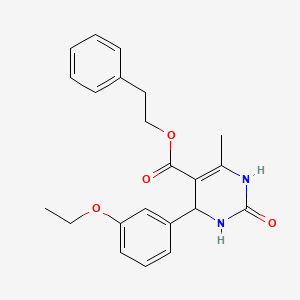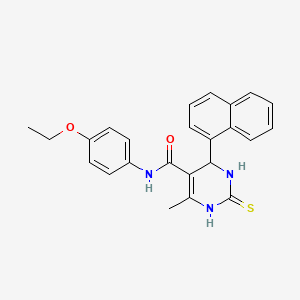![molecular formula C18H16Cl3N3O4 B5155909 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine CAS No. 6189-59-9](/img/structure/B5155909.png)
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as NTP and is a piperazine derivative. In
科学研究应用
NTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. NTP has been found to exhibit potent anticancer activity against various types of cancer cells. It has also been shown to possess antifungal and antimicrobial properties.
作用机制
The mechanism of action of NTP involves the inhibition of the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal and antimicrobial properties of NTP are attributed to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
NTP has been shown to have a significant impact on the biochemical and physiological processes of the cells. It has been found to induce oxidative stress and DNA damage in cancer cells. The compound has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and proliferation. In addition, NTP has been found to affect the mitochondrial function of the cells.
实验室实验的优点和局限性
One of the main advantages of using NTP in lab experiments is its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells. However, one of the limitations of using NTP is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on NTP. One of the main areas of focus is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of NTP in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanisms of action of NTP need to be further elucidated to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has shown promising potential in various fields of scientific research. The synthesis method for this compound is efficient, and the compound exhibits potent anticancer, antifungal, and antimicrobial properties. NTP has been found to have significant biochemical and physiological effects on the cells, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on NTP, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis method for NTP involves the reaction between 1-(4-nitrophenyl)piperazine and 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out in the presence of a suitable solvent and catalyst. The yield of NTP obtained through this method is high, and the purity of the compound is also satisfactory.
属性
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O4/c19-14-9-16(21)17(10-15(14)20)28-11-18(25)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(26)27/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGPGOYSSDELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387440 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6189-59-9 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)

![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)






